Hosenkoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

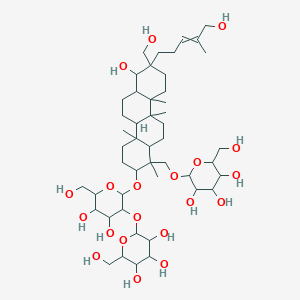

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUCGXWCKWHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C is a complex triterpenoid (B12794562) saponin (B1150181) belonging to the baccharane glycoside family, first isolated from the seeds of Impatiens balsamina L.[1][2]. This plant has a long history in traditional medicine, and its bioactive constituents, including hosenkosides, are of growing interest for their therapeutic potential. This compound has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, making it a candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation protocols, and proposed mechanisms of action for this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a pentacyclic triterpenoid aglycone core, known as Hosenkol C, linked to three sugar moieties. Its complex structure has been elucidated primarily through advanced spectroscopic techniques, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Structural Details

The definitive structure of this compound was established through rigorous spectroscopic analysis. Key identifiers and properties are summarized in the table below.

| Property | Data |

| Molecular Formula | C₄₈H₈₂O₂₀ |

| Molecular Weight | 979.15 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy]-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 156764-83-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), and Ethanol (B145695) |

| Chemical Class | Triterpenoid Saponin (Baccharane Glycoside) |

| Natural Source | Seeds of Impatiens balsamina L.[1] |

Spectroscopic Data

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is crucial for the unambiguous identification and structural confirmation of this compound. While the primary literature from the initial isolation contains the definitive spectral data, this information is not broadly available in public databases. The tables below are presented as templates, outlining the expected chemical shift regions for the key structural components of this compound based on typical values for baccharane glycosides.

Disclaimer: The following NMR data tables are illustrative and represent typical chemical shift ranges for the respective carbon and proton environments found in related triterpenoid saponins (B1172615). They do not represent the experimentally verified data for this compound.

Table 1.2.1: Illustrative ¹³C-NMR Chemical Shift Ranges for this compound Moieties

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aglycone - Quaternary Carbons (C) | 30 - 55 |

| Aglycone - Methine Carbons (CH) | 40 - 95 |

| Aglycone - Methylene Carbons (CH₂) | 15 - 65 |

| Aglycone - Methyl Carbons (CH₃) | 15 - 35 |

| Aglycone - Olefinic Carbons (C=C) | 120 - 145 |

| Sugar Moieties - Anomeric (C-1') | 95 - 110 |

| Sugar Moieties - Other Carbons | 60 - 85 |

Table 1.2.2: Illustrative ¹H-NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aglycone - Methyl Protons | 0.7 - 1.5 |

| Aglycone - Methylene/Methine | 1.0 - 2.5 |

| Aglycone - Olefinic Protons | 5.0 - 5.5 |

| Sugar Moieties - Anomeric (H-1') | 4.2 - 5.5 |

| Sugar Moieties - Other Protons | 3.0 - 4.5 |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the seeds of Impatiens balsamina is a multi-step process involving extraction and chromatographic purification.[3]

Objective: To isolate this compound with high purity from its natural source.

Materials:

-

Dried seeds of Impatiens balsamina

-

n-Hexane (ACS Grade)

-

70% Ethanol (v/v)

-

Ethyl acetate (B1210297) (ACS Grade)

-

n-Butanol, water-saturated (ACS Grade)

-

Deionized water

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Reversed-phase C18 silica gel

-

TLC plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator, Soxhlet apparatus, Glass chromatography columns

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Impatiens balsamina to a coarse powder.

-

Defatting: Extract the powdered seeds with n-hexane in a Soxhlet apparatus for approximately 6-8 hours to remove lipids and other nonpolar constituents. Air-dry the defatted powder.

-

Extraction: The defatted material is then extracted with 70% ethanol using hot reflux. This process is typically repeated 3-4 times to ensure exhaustive extraction of the glycosides.[4]

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform successive partitioning in a separatory funnel with ethyl acetate to remove compounds of intermediate polarity.

-

Subsequently, partition the remaining aqueous layer with water-saturated n-butanol. The saponins, including this compound, will preferentially move to the n-butanol fraction.

-

Collect and concentrate the n-butanol fraction to dryness.

-

-

Column Chromatography:

-

Silica Gel Chromatography: Pack a column with silica gel in a non-polar solvent (e.g., chloroform). Dissolve the dried n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Load the sample onto the column and elute with a stepwise gradient of increasing polarity, for example, from chloroform-methanol (9:1) to more polar mixtures.

-

Reversed-Phase (C18) Chromatography: Pool fractions from the silica gel column that are enriched in this compound (as determined by TLC analysis). Further purify these fractions on a reversed-phase C18 column, eluting with a methanol-water gradient.

-

-

Purity Analysis: Monitor the purity of the fractions at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound and related triterpenoid saponins are known to possess significant antioxidant and anti-inflammatory properties. The following sections detail the proposed molecular mechanisms underlying these activities.

Proposed Antioxidant Signaling Pathway

The antioxidant effects of many natural glycosides are mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Mechanism: Under conditions of oxidative stress, reactive oxygen species (ROS) can induce a conformational change in the Keap1 protein, which normally sequesters the transcription factor Nrf2 in the cytoplasm for degradation. This compound is hypothesized to promote this process. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which neutralize ROS and protect the cell from oxidative damage.[5][6][7]

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of this compound is thought to involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.

Mechanism: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g., TLR4), triggering downstream signaling that leads to the phosphorylation and activation of MAPK family members (p38, ERK, JNK) and the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the NF-κB p65/p50 dimer. Activated MAPKs can also activate other transcription factors like AP-1. Both NF-κB and AP-1 translocate to the nucleus to induce the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible Nitric Oxide Synthase (iNOS). This compound is proposed to exert its anti-inflammatory effect by inhibiting the phosphorylation of IκBα and MAPKs, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[8][9]

Protocol for In Vitro Anti-Inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

This compound (dissolved in DMSO, final concentration ≤ 0.1%)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM culture medium with 10% FBS

-

Griess Reagent (for NO measurement)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (TNF-α, IL-6):

-

Collect the remaining cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Conclusion

This compound is a structurally complex natural product with significant potential as a lead compound for the development of novel antioxidant and anti-inflammatory agents. Its mechanism of action is likely multifaceted, involving the modulation of key cellular signaling pathways such as Keap1-Nrf2 and NF-κB/MAPK. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further explore the chemical and biological properties of this promising molecule. Future studies should focus on obtaining definitive, high-resolution NMR data, elucidating the precise molecular targets, and evaluating its efficacy and safety in in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:156764-83-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. benchchem.com [benchchem.com]

- 4. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]

- 5. Nrf2-mediated activation of HO-1 is required in the blocking effect of compound K, a ginseng saponin metabolite, against oxidative stress damage in ARPE-19 human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 and HO-1 in Atherosclerosis | Encyclopedia MDPI [encyclopedia.pub]

- 8. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a complex triterpenoid (B12794562) saponin, has garnered significant scientific interest due to its potential therapeutic properties. Isolated from the seeds of Impatiens balsamina, this natural compound has demonstrated notable anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed methodologies for the isolation and biological evaluation of this compound. It also delves into its mechanism of action, particularly its role in the NF-κB signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with detailed diagrams to facilitate a deeper understanding for research and drug development purposes.

Discovery and Natural Source

This compound is a member of a larger family of baccharane glycosides, known as Hosenkosides A through O, which were first isolated from the seeds of the garden balsam, Impatiens balsamina Linn.[1][2]. This plant has a history of use in traditional medicine, and modern scientific investigations have sought to identify its bioactive constituents. The discovery of this family of compounds has opened avenues for exploring their pharmacological potential. While this compound is primarily sourced from the seeds, other triterpenoid saponins (B1172615) have also been isolated from the aerial parts of the plant[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₂O₂₀ | [2] |

| Molecular Weight | 979.15 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 156764-83-9 | [2] |

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that involves extraction followed by several stages of chromatographic purification. The general workflow is designed to separate this specific glycoside from a complex mixture of other phytochemicals present in the seeds of Impatiens balsamina.

Experimental Protocol: Isolation of this compound

This protocol outlines a robust methodology for the high-purity isolation of this compound based on established techniques for related compounds[3][4].

2.1.1. Materials and Equipment

-

Dried seeds of Impatiens balsamina

-

Grinder or mill

-

Methanol or 70% Ethanol (B145695) (v/v)

-

Reflux apparatus

-

Rotary evaporator

-

n-Hexane, Chloroform, Ethyl acetate, n-Butanol

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

HPLC-grade solvents (acetonitrile, water)

2.1.2. Extraction

-

Preparation of Plant Material: Grind the dried seeds of Impatiens balsamina to a coarse powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a liquid-to-material ratio of 6:1 (mL:g)[4].

-

Perform hot reflux extraction for a total of four cycles: the first for 60 minutes, followed by three cycles of 30-45 minutes each[4].

-

Filter the mixture while hot after each cycle to separate the extract from the solid plant material.

-

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol[3].

-

Collect the n-butanol soluble fraction, which is typically enriched with baccharane glycosides like this compound[3].

2.1.4. Chromatographic Purification

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica gel stationary phase.

-

Use a gradient elution system, such as chloroform-methanol-water, to separate the compounds based on polarity[3].

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction using a preparative HPLC system with a reversed-phase C18 column[4].

-

Use a gradient of acetonitrile (B52724) and water as the mobile phase[4].

-

Collect the peak corresponding to this compound.

-

Assess the purity of the isolated compound using analytical HPLC.

-

Table 2: Summary of a Typical Isolation Yield for Hosenkosides

| Step | Product | Typical Yield Range (%) |

| Crude Extraction | Crude Ethanolic Extract | 10 - 20 (of initial dry seed weight) |

| Liquid-Liquid Partitioning | n-Butanol Fraction | 2 - 5 (of crude extract) |

| Column Chromatography & HPLC | Purified this compound | 0.01 - 0.1 (of n-butanol fraction) |

Note: Yields can vary significantly based on the quality of the plant material and the precise experimental conditions.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anti-inflammatory and antioxidant agent[3]. Its biological activities are attributed to its unique triterpenoid structure.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO) and interleukin-6 (IL-6), in experimental models[3]. This activity is believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby reducing the inflammatory response.

Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical IC₅₀ Values)

| Assay | Cell Line | Stimulant | Inhibitory Concentration (IC₅₀) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | ~20-50 µM |

| Interleukin-6 (IL-6) Production | Murine Macrophages | LPS | ~15-40 µM |

Note: The IC₅₀ values presented are hypothetical and based on typical ranges for similar natural products. Further research is required to establish the precise values for this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on nitric oxide and IL-6 production in LPS-stimulated RAW 264.7 macrophage cells.

3.2.1. Materials and Equipment

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kit for mouse IL-6

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

3.2.2. Cell Culture and Treatment

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3.2.3. Measurement of Nitric Oxide (NO) Production

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) as an indicator of NO production.

3.2.4. Measurement of IL-6 Production

-

Use the collected cell culture supernatant.

-

Quantify the concentration of IL-6 using a commercial ELISA kit according to the manufacturer's instructions.

Visualizations

Experimental Workflow

References

- 1. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

Physical and chemical properties of Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of significant interest in the field of natural product chemistry and pharmacology.[] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it delves into its known biological activities and explores putative signaling pathways that may underpin its therapeutic potential. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

This compound is a triterpenoid (B12794562) saponin (B1150181) characterized by a complex glycosidic structure. A summary of its key physical and chemical properties is presented below.

Structural and General Properties

| Property | Value | Reference |

| Chemical Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [] |

| Molecular Formula | C₄₈H₈₂O₂₀ | [][2] |

| Molecular Weight | 979.15 g/mol | [][2] |

| CAS Number | 156764-83-9 | [][3] |

| Appearance | White to off-white solid | [] |

| Type of Compound | Baccharane Glycoside (Triterpenoid Saponin) | [] |

| Source | Seeds of Impatiens balsamina L. | [] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (102.13 mM) | [] |

| Methanol (B129727) | Soluble | |

| Ethanol (B145695) | Soluble | |

| Pyridine | Soluble | |

| Water | Insoluble | |

| In vivo formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |

| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |

| In vivo formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [2] |

Spectral Data

| Technique | Data | Reference |

| Mass Spectrometry (MS) | High-resolution mass spectrometry is utilized to confirm the elemental composition. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns of its glycosidic nature, with neutral loss of sugar moieties. A key diagnostic ion for the Hosenkol C type aglycone is observed at an m/z of 381 in positive ion mode. | [4] |

| ¹H-NMR | Data not available in searched literature. | |

| ¹³C-NMR | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. |

Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

The following protocol outlines a general methodology for the extraction and purification of this compound.

-

Preparation of Plant Material : Grind the dried seeds of Impatiens balsamina into a coarse powder.

-

Solvent Extraction : Macerate or reflux the powdered seeds with methanol or ethanol to extract the crude chemical constituents.[4]

-

Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning : Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is typically enriched in the n-butanol fraction.[4]

-

Column Chromatography : Subject the n-butanol fraction to column chromatography on silica (B1680970) gel. Elute with a gradient solvent system, such as chloroform-methanol-water or ethyl acetate-methanol-water, to separate the components based on polarity.[4]

-

High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing this compound using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[4]

In Vitro Anti-inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory potential of this compound.

-

Cell Culture : Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Treatment : Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Inflammatory Stimulation : Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

Quantification of Inflammatory Mediators :

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay.

-

-

Data Analysis : Compare the levels of inflammatory mediators in this compound-treated cells with those in the LPS-stimulated control group to determine the inhibitory effect.

Biological Activities and Putative Signaling Pathways

This compound has demonstrated a range of pharmacological activities, suggesting its potential for therapeutic applications.

Anti-inflammatory Activity

Studies have shown that this compound can significantly suppress the production of pro-inflammatory cytokines and nitric oxide in experimental models, indicating its potential as an anti-inflammatory agent.[] The precise molecular mechanisms are still under investigation.

Antioxidant Properties

The triterpenoid structure of this compound, with its multiple hydroxyl groups, is believed to contribute to its potent antioxidant properties. It is suggested to act as a free radical scavenger, thereby reducing oxidative stress.

Cardioprotective Potential

Preliminary evidence suggests that this compound may have cardioprotective effects, including the regulation of blood pressure through the relaxation of blood vessels and improvement of endothelial function.

Putative Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, the biological activities of structurally related triterpenoid saponins (B1172615) often involve the following pathways. Further research is required to confirm the role of these pathways in the action of this compound.

-

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Some natural compounds exert their effects by modulating this pathway.

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.

Conclusion

This compound is a promising natural product with a range of interesting biological activities. This guide provides a summary of the current knowledge on its physicochemical properties, isolation, and potential mechanisms of action. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to establish a more detailed understanding of its interactions with cellular signaling pathways. The experimental protocols provided herein offer a starting point for researchers to further investigate this intriguing molecule.

References

Hosenkoside C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside C, a complex triterpenoid (B12794562) saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, methodologies for its isolation and analysis, and insights into its potential biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource to facilitate further research and development of this promising natural compound.

Physicochemical Properties of this compound

This compound is a baccharane glycoside isolated from the seeds of Impatiens balsamina[1]. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C48H82O20 | [2][3][4][5] |

| Molecular Weight | 979.16 g/mol | [3][4] |

| CAS Number | 156764-83-9 | [1][3][4] |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in DMSO | [3] |

| Chemical Class | Triterpenoid Saponin (Baccharane Glycoside) | [2] |

Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

The following protocol is a general method for the extraction and isolation of hosenkosides, which can be adapted for the specific purification of this compound.

2.1.1. Extraction

-

Sample Preparation: Dry the seeds of Impatiens balsamina and grind them into a coarse powder.

-

Defatting (Optional but Recommended): To remove lipids, perform a Soxhlet extraction of the powdered seeds with n-hexane for 6-8 hours. Discard the n-hexane extract.

-

Ethanol (B145695) Extraction:

-

Air-dry the defatted seed powder.

-

Perform hot reflux extraction with 70% ethanol. The optimal conditions reported are a liquid-to-material ratio of 6:1 (mL:g) for four cycles (the first for 60 minutes, followed by three 30-45 minute cycles).

-

Filter the mixture while hot after each cycle and combine the filtrates.

-

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive extractions with solvents of increasing polarity, such as ethyl acetate (B1210297) followed by n-butanol. The baccharane glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

-

Chromatography:

-

Column Chromatography: Subject the n-butanol extract to column chromatography on silica (B1680970) gel or macroporous adsorption resin. Elute with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complete chemical structure, including the stereochemistry.

In Vitro Antioxidant Activity Assays

2.3.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

2.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

Add various concentrations of this compound to the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve using FeSO₄·7H₂O is used to quantify the reducing power.

Endothelial Function Assay

Endothelial function can be assessed in vitro by measuring endothelium-dependent vasodilation.

-

Isolate aortic rings from a suitable animal model (e.g., rat).

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Pre-contract the aortic rings with phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in tension to determine the vasodilatory effect.

-

Acetylcholine can be used as a positive control for endothelium-dependent vasodilation.

Potential Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, studies on related baccharane glycosides and extracts from Impatiens balsamina suggest potential anti-inflammatory, antioxidant, and cardioprotective effects. The proposed mechanisms of action involve the modulation of key signaling pathways.

Anti-Inflammatory Activity via NF-κB Inhibition

Baccharane glycosides have been suggested to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Antioxidant Activity via Nrf2/HO-1 Pathway Activation

The antioxidant properties of triterpenoid glycosides may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Experimental Workflows

The following diagrams illustrate the general workflows for investigating the biological activities of this compound.

General Workflow for In Vitro Bioactivity Screening

Workflow for Investigating NF-κB Inhibition

Conclusion

This compound represents a structurally complex natural product with significant potential for further pharmacological investigation. This guide provides a foundational framework for researchers, outlining its key properties and offering detailed methodologies for its study. The proposed involvement of the NF-κB and Nrf2/HO-1 signaling pathways in its biological activities offers exciting avenues for future research into its therapeutic potential for inflammatory and oxidative stress-related diseases. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Profile

Hosenkoside C is a triterpenoid (B12794562) saponin (B1150181) belonging to the baccharane glycoside class, primarily isolated from the seeds of Impatiens balsamina[1][2]. Its identification is crucial for researchers investigating its pharmacological properties.

CAS Number: 156764-83-9[2][3][4][5][6]

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C48H82O20 | [3][4][5] |

| Molecular Weight | 979.16 g/mol | [3][5] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |

| Synonyms | HosenkosideC | [3] |

| Solubility | Soluble in DMSO | [3] |

Pharmacological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications. The primary areas of investigation include its anti-inflammatory, antioxidant, and cardioprotective effects.

Anti-inflammatory Activity

This compound has been shown to significantly suppress the production of pro-inflammatory mediators. In vitro studies indicate its potential as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines and nitric oxide (NO)[3].

Antioxidant Potential

The triterpenoid structure of this compound, with its multiple hydroxyl groups, is believed to contribute to its potent antioxidant properties. It is suggested to act by scavenging free radicals, thereby reducing oxidative stress and protecting cells from damage[3].

Cardioprotective Effects

Preliminary evidence suggests that this compound may offer cardiovascular benefits. It has been shown to regulate blood pressure by relaxing blood vessels and improving endothelial function. Furthermore, it may help in reducing the formation of arterial plaque, indicating a potential role in the prevention of atherosclerosis[3].

Quantitative Data Summary

While specific quantitative data for the bioactivities of purified this compound are not extensively available in peer-reviewed literature, the following tables are provided as templates for researchers to record their findings from the experimental protocols outlined in this guide.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Concentration(s) | % Inhibition | IC50 Value | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 | L-NMMA | |||

| TNF-α Production | RAW 264.7 | Dexamethasone | |||

| IL-6 Production | RAW 264.7 | Dexamethasone | |||

| IL-1β Production | RAW 264.7 | Dexamethasone |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Test Concentration(s) | % Scavenging Activity | IC50 Value | Positive Control |

| DPPH Radical Scavenging | Ascorbic Acid/Trolox | |||

| ABTS Radical Scavenging | Ascorbic Acid/Trolox | |||

| Ferric Reducing Antioxidant Power (FRAP) | Ascorbic Acid/Trolox |

Detailed Experimental Protocols

Isolation and Purification of this compound from Impatiens balsamina Seeds

This protocol outlines a general procedure for the extraction and isolation of this compound.

-

Preparation of Plant Material: Grind dried seeds of Impatiens balsamina into a coarse powder.

-

Solvent Extraction:

-

Perform hot reflux extraction of the powdered seeds with 70% ethanol (B145695). A common ratio is a 6:1 liquid-to-material ratio (mL:g).

-

The extraction is typically carried out in multiple cycles (e.g., an initial 60-minute extraction followed by three 30-45 minute cycles).

-

Filter the extract after each cycle and combine the filtrates.

-

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute with a solvent gradient of increasing polarity (e.g., chloroform-methanol mixtures).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

Pool fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC).

-

In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Treatment:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.

-

-

Measurement of Nitric Oxide (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Measurement of Cytokines (ELISA):

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, it is hypothesized that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are common mechanisms for other triterpenoid saponins.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the inflammatory response.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Investigating Anti-inflammatory Activity

The logical flow for evaluating the anti-inflammatory potential of this compound is depicted below.

Caption: Experimental workflow for this compound anti-inflammatory evaluation.

References

Hosenkoside C: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, antioxidant, and cardioprotective effects. While research specifically on this compound is still developing, this document synthesizes the available data, including that from related compounds and extracts of Impatiens balsamina, to offer a detailed resource for the scientific community. This guide includes a summary of quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways to facilitate further investigation and drug development efforts.

Potential Therapeutic Effects

Current research suggests that this compound possesses a range of pharmacological properties, primarily centered around its anti-inflammatory, antioxidant, and cardioprotective potential.

Anti-inflammatory Activity

This compound has demonstrated significant potential as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines and nitric oxide (NO) in experimental models.[1] The mechanism is hypothesized to involve the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antioxidant Activity

The triterpenoid (B12794562) structure of this compound, featuring hydroxyl groups, is believed to contribute to its potent antioxidant properties.[1][2] It is suggested to act as a free radical scavenger, thereby reducing oxidative stress and protecting cells from oxidative damage.[2]

Cardioprotective Effects

Preliminary evidence suggests that this compound may offer cardiovascular benefits. These effects are thought to be mediated through the regulation of blood pressure via vasodilation and improvement of endothelial function.[1][2] There are also indications that it might help in reducing the formation of arterial plaque, suggesting a potential role in the prevention of atherosclerosis.[1][2]

Quantitative Data Summary

Quantitative data specifically for purified this compound is limited in the currently available scientific literature. The following tables summarize the available data, including proxy data from extracts of Impatiens balsamina, to provide a comparative overview.

Table 1: Anti-inflammatory Activity of Impatiens balsamina Seed Extract (Proxy for this compound)

| Assay | Test Substance | IC50 Value | Reference |

| Protein Denaturation (BSA) | Ethanol (B145695) Extract of Impatiens balsamina seeds | 210 µg/mL* | [3] |

*Note: This IC50 value is for an ethanol extract and not for purified this compound. It serves as a preliminary indicator of potential anti-inflammatory activity.

Table 2: Antioxidant Activity of this compound

| Assay | EC50 Value |

| DPPH Radical Scavenging Assay | Data not available |

| ABTS Radical Scavenging Assay | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available |

Table 3: Cardioprotective Effects of this compound

| Assay | Endpoint | Result |

| In vitro cardiomyocyte protection | Cell Viability | Data not available |

| Endothelial function assay | Nitric Oxide (NO) Release | Data not available |

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of complex intracellular signaling pathways. Based on studies of related compounds, the NF-κB and MAPK pathways are key targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. It is hypothesized that this compound may inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is involved in cellular responses to a variety of stimuli and plays a role in inflammation. This compound may exert its effects by modulating the phosphorylation and activation of these kinases.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the therapeutic potential of this compound.

In Vitro Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent for Nitric Oxide (NO) quantification

-

ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

NO Assay: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's protocol.

-

Cytokine ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control. Determine the IC50 value for each mediator.

Antioxidant Activity Assays

4.2.1. DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

Add the this compound or ascorbic acid solutions to a 96-well plate.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value.

4.2.2. ABTS Radical Scavenging Assay

Objective: To further assess the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or PBS

-

Trolox (positive control)

Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution to a specific absorbance.

-

Prepare serial dilutions of this compound and Trolox.

-

Mix the sample solutions with the ABTS•+ solution and incubate.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the EC50 value.

In Vitro Cardioprotection Assay

Objective: To assess the protective effect of this compound against oxidative stress-induced injury in cardiomyocytes.

Materials:

-

H9c2 rat cardiomyocyte cell line

-

DMEM with 10% FBS

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT reagent

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

-

Cell Culture and Seeding: Culture H9c2 cells and seed them in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Induction of Injury: Induce oxidative stress by exposing the cells to H₂O₂.

-

Cell Viability (MTT Assay): After the injury period, assess cell viability using the MTT assay.

-

Cytotoxicity (LDH Assay): Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

-

Data Analysis: Calculate the percentage of cell viability and the reduction in LDH release in this compound-treated cells compared to the H₂O₂-only treated cells.

Western Blot Analysis of MAPK Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of p38, JNK, and ERK in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Lysis buffer

-

Primary antibodies against total and phosphorylated p38, JNK, and ERK

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Protocol:

-

Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases, conditions associated with oxidative stress, and cardiovascular disorders. While the current body of literature provides a foundational understanding of its potential, further rigorous investigation is required to fully elucidate its mechanisms of action and to quantify its therapeutic efficacy. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to design and execute studies that will contribute to a more comprehensive understanding of this compound's therapeutic potential. Future research should focus on obtaining specific quantitative data for the purified compound and on confirming its molecular targets and signaling pathway interactions.

References

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Activity of Hosenkoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C is a baccharane glycoside isolated from the seeds of Impatiens balsamina.[1][2] This plant has a history of use in traditional medicine, and its extracts have demonstrated significant antioxidant and antimicrobial properties.[3] Structurally, this compound is a triterpenoid (B12794562) glycoside, a class of compounds known for their potential therapeutic effects.[4] This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory activities of this compound, including available data, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action involving key signaling pathways. While specific quantitative data for purified this compound is limited, this guide synthesizes the available information on related compounds and extracts to provide a foundational resource for further research and drug development.

Pharmacological Activities

Studies suggest that this compound possesses potent antioxidant and anti-inflammatory properties. Its antioxidant effects are attributed to its chemical structure, which enables it to scavenge free radicals and reduce oxidative stress.[4][] As an anti-inflammatory agent, it has been shown to suppress the production of pro-inflammatory mediators.[2][4]

Data Presentation

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities related to this compound and its source plant extracts. It is important to note that much of the specific data for purified this compound is not yet available in peer-reviewed literature.

Table 1: In Vitro Antioxidant Activity

| Assay | Test Substance | IC50 Value / % Inhibition | Positive Control | IC50 Value (Positive Control) |

| DPPH Radical Scavenging | Fermented Hydroponic Ginseng Extract | 41% inhibition at 24h | Ascorbic Acid | Not specified in the study |

| ABTS Radical Scavenging | Not Specified | Not Specified | Ascorbic Acid/Trolox | Not Specified |

| Protein Denaturation (BSA) | Impatiens balsamina seed ethanol (B145695) extract | 210 µg/mL* | Not Specified | Not Specified |

*Note: This IC50 value is for an ethanol extract of Impatiens balsamina seeds, not for purified this compound.[6]

Table 2: In Vitro Anti-inflammatory Activity

| Assay/Target | Test Substance | IC50 Value / Effect | Positive Control | IC50 Value (Positive Control) |

| Nitric Oxide (NO) Production | Fermented Hydroponic Ginseng Extract | Inhibition from 9.87 µM to 1.62 µM at 1 mg/mL | Not specified in the study | Not specified in the study |

| IL-6 Production | Goshonoside-F5 | IC50 = 17.04 µM | Not specified in the study | Not specified in the study |

| TNF-α Production | Goshonoside-F5 | IC50 = 4.09 µM | Not specified in the study | Not specified in the study |

| NF-κB Inhibition | Dexamethasone | 2.93 nM | Not Applicable | Not Applicable |

| PGE2 Release | Dexamethasone | 20 nM | Not Applicable | Not Applicable |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of scientific findings. The following sections provide protocols for key experiments to evaluate the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the violet DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7]

-

Materials:

-

DPPH solution (0.1 mM in methanol)[3]

-

This compound (various concentrations)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.[3]

-

Prepare serial dilutions of this compound and the positive control in methanol.[3]

-

In a 96-well plate, add 100 µL of each sample dilution.[3]

-

Add 100 µL of the DPPH solution to each well.[3]

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm.[3]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[3] The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[3]

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.[8]

-

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or PBS

-

This compound (various concentrations)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ solution by mixing equal volumes of ABTS and potassium persulfate solutions. Let it stand in the dark at room temperature for 12-16 hours.[3]

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Prepare serial dilutions of this compound and the positive control.[3]

-

In a 96-well plate, add 20 µL of each sample dilution.[3]

-

Add 180 µL of the diluted ABTS•+ solution to each well.[3]

-

Incubate at room temperature for 6 minutes.[3]

-

Measure the absorbance at 734 nm.[3]

-

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.[3]

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[6]

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

This compound (various concentrations)

-

LPS (1 µg/mL)

-

Griess Reagent

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]

-

Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[6]

-

Collect the cell culture supernatant.

-

Quantify nitrite concentration using the Griess reagent by measuring absorbance at 540 nm.[9]

-

-

Calculation: The IC50 value for the inhibition of NO production is calculated from the dose-response curve.

-

Principle: This assay quantifies the inhibitory effect of a compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

This compound (various concentrations)

-

LPS (1 µg/mL)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plate

-

ELISA plate reader

-

-

Procedure:

-

Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

-

-

Calculation: The IC50 values for the inhibition of each cytokine are determined from their respective dose-response curves.

Signaling Pathways

This compound is hypothesized to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major regulator of cellular defense against oxidative stress.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[11] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.[10][12] Triterpenoid glycosides, similar in structure to this compound, are known to activate this pathway.[3]

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[6] Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[6] In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[6] this compound is hypothesized to inhibit this pathway.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Hosenkoside C: A Literature Review for Preclinical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside C, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has emerged as a compound of interest in the field of natural product research.[1][2] As a member of the triterpenoid (B12794562) saponin (B1150181) family, it shares structural similarities with other bioactive glycosides, suggesting a potential for therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, putative mechanisms of action, and the experimental methodologies used for its investigation. The information is curated to support initial research and drug development endeavors.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white substance.[1] Its molecular formula is C₄₈H₈₂O₂₀, with a molecular weight of approximately 979.15 g/mol .[1]

Biological Activities

Current research, primarily from studies on extracts of Impatiens balsamina and related compounds, suggests that this compound possesses anti-inflammatory, antioxidant, and cardioprotective properties. However, there is a notable lack of quantitative data on the pure compound, highlighting a significant area for future research.

Anti-inflammatory Activity

This compound has demonstrated potential as an anti-inflammatory agent by its ability to suppress the production of pro-inflammatory mediators.[3] In experimental models, it has been shown to inhibit the release of pro-inflammatory cytokines and nitric oxide (NO).[3] While specific quantitative data for the pure compound is limited, a study on an ethanol (B145695) extract of Impatiens balsamina seeds provides a proxy measure of its anti-inflammatory potential.

Table 1: Quantitative Data on the Anti-inflammatory Activity of an Impatiens balsamina Seed Extract

| Assay | Test Substance | IC₅₀ Value |

| Protein Denaturation (Bovine Serum Albumin) | Ethanol Extract of Impatiens balsamina seeds | 210 µg/mL* |

*Note: This IC₅₀ value is for a crude extract and not for purified this compound. It serves as a preliminary indicator of potential anti-inflammatory activity.

Antioxidant Activity

The triterpenoid structure of this compound, featuring multiple hydroxyl groups, suggests inherent antioxidant properties.[3] It is hypothesized to act as a free radical scavenger, thereby mitigating oxidative stress.[3] While direct quantitative studies on this compound are not yet available in the literature, its potential can be evaluated using established in vitro antioxidant assays.

Table 2: Template for Reporting In Vitro Antioxidant Activity of this compound

| Assay | This compound Concentration | % Inhibition / Reducing Power | IC₅₀ Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC₅₀ Value |

| DPPH Radical Scavenging | ||||

| ABTS Radical Scavenging | ||||

| Ferric Reducing Antioxidant Power (FRAP) |

Cardioprotective Effects

Preliminary evidence suggests that this compound may offer cardiovascular benefits.[3] It is thought to contribute to the regulation of blood pressure through vasodilation and enhancement of endothelial function.[3] Furthermore, it may play a role in preventing atherosclerosis by reducing the formation of arterial plaques.[3] These effects are yet to be quantified in dedicated studies.

Putative Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are largely unexplored. However, based on the known activities of other structurally related natural products, it is hypothesized that this compound may modulate key signaling pathways such as PI3K/AKT/mTOR and MAPK.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many diseases, including cancer.[4][5][6][7] Natural compounds often exert their therapeutic effects by inhibiting this pathway. While direct evidence is lacking, the potential for this compound to modulate this pathway warrants investigation.

References

- 1. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cardioprotective effects and pharmacokinetic properties of a controlled release formulation of a novel hydrogen sulfide donor in rats with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/AKT/mTOR signaling: A promising therapeutic approach for colorectal cancer [accscience.com]

The Biosynthesis of Hosenkoside C: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Putative Biosynthetic Pathway, Experimental Methodologies, and Metabolic Engineering Opportunities

Introduction

Hosenkoside C is a triterpenoid (B12794562) saponin (B1150181) of the rare baccharane glycoside type, primarily isolated from the seeds of Impatiens balsamina. Triterpenoid saponins (B1172615) are a diverse class of plant secondary metabolites with a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid saponin biosynthesis. It details relevant experimental protocols for the isolation, quantification, and enzymatic characterization of this pathway and its intermediates. Furthermore, this guide explores potential metabolic engineering strategies to enhance the production of this compound and related compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponin synthesis, which can be divided into three main stages: triterpene skeleton formation, oxidation, and glycosylation. While the specific enzymes for this compound have not been fully elucidated in Impatiens balsamina, a putative pathway can be constructed based on known enzymatic reactions in related pathways, such as the biosynthesis of ginsenosides.

Stage 1: Formation of the Baccharane Skeleton

The pathway commences with the assembly of the C30 precursor, 2,3-oxidosqualene (B107256), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. The cyclization of 2,3-oxidosqualene is the first committed step and a key branch point in triterpenoid biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the characteristic five-ring baccharane skeleton of this compound, a specific baccharane synthase is proposed to catalyze a series of protonations, cyclizations, and rearrangements of the 2,3-oxidosqualene backbone.

Stage 2: Oxidation of the Baccharane Skeleton

Following the formation of the baccharane skeleton, a series of regio- and stereospecific oxidation reactions occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are heme-thiolate proteins that require a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer. In the proposed pathway for this compound, specific CYP450s are responsible for introducing hydroxyl groups at various positions on the baccharane scaffold to produce the aglycone, Hosenkol C.

Stage 3: Glycosylation of Hosenkol C

The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the Hosenkol C aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the triterpenoid scaffold. The specific UGTs involved determine the type, number, and linkage of the sugar chains, which are critical for the biological activity and physicochemical properties of the final saponin.

An In-depth Technical Guide to Hosenkoside C and its Aglycone Hosenkol C

For Researchers, Scientists, and Drug Development Professionals

Abstract